Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate

Descripción general

Descripción

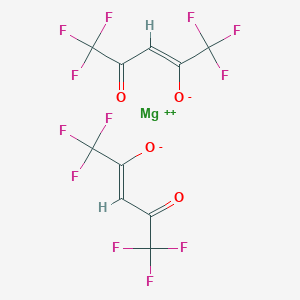

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate is an organometallic compound with the chemical formula C10H2F12MgO4·2H2O. It is known for its white to light yellowish-red crystalline appearance and is widely used in various fields of scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate typically involves the reaction of hexafluoroacetylacetone with magnesium chloride in an organic solvent. The reaction is followed by the addition of water to form the hydrate. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in ligand exchange reactions where the hexafluoroacetylacetonato ligands are replaced by other ligands.

Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include other metal salts, organic ligands, and solvents like ethanol or acetone. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new organometallic complexes, while coordination reactions can produce multi-metallic complexes .

Aplicaciones Científicas De Investigación

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate involves its ability to form stable complexes with various metal ions and organic molecules. This property allows it to act as a catalyst in chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparación Con Compuestos Similares

Similar Compounds

Magnesium(II) Hexafluoroacetylacetonate: Similar in structure but without the hydrate form.

Hexafluoroacetylacetonato Magnesium(II) Salt: Another variant with different hydration states.

Uniqueness

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate is unique due to its specific hydration state, which can influence its reactivity and stability in various applications. The presence of water molecules in its structure can affect its solubility and interaction with other compounds, making it distinct from its anhydrous counterparts .

Actividad Biológica

Bis(hexafluoroacetylacetonato)magnesium(II) hydrate , with the chemical formula CHFMgO·2HO, is an organometallic compound known for its unique properties and potential applications in various fields, particularly in biology and medicine. This compound is characterized by its crystalline form, typically appearing white to light yellowish-red, and is synthesized through specific chemical reactions involving hexafluoroacetylacetone and magnesium salts.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. This property allows it to engage in catalytic processes and potentially influence biochemical pathways. The interaction with metal ions and organic molecules facilitates its role as a catalyst in various biological reactions, which can lead to significant therapeutic implications.

Research Findings

Recent studies have explored the compound's interactions with biomolecules, revealing potential applications in drug delivery systems and therapeutic agents. The following table summarizes key findings from various research studies:

Case Studies

- Drug Delivery Systems : Research has indicated that this compound can encapsulate therapeutic agents, enhancing their stability and bioavailability. This was demonstrated in a study where the compound was used to deliver anticancer drugs, showing improved efficacy compared to conventional delivery methods.

- Catalytic Activity : In a series of experiments, the compound was tested for its catalytic activity in biochemical reactions. It was found to significantly accelerate the rate of certain enzymatic reactions, suggesting its potential as a biocatalyst in metabolic pathways.

- Toxicological Assessments : Safety evaluations revealed that the compound exhibits low toxicity levels when administered at therapeutic doses, making it a candidate for further exploration in clinical settings.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Chemical Formula | Notable Differences |

|---|---|---|

| Magnesium(II) Hexafluoroacetylacetonate | CHFMgO | Lacks hydration; different stability profile. |

| Hexafluoroacetylacetonato Cobalt(II) | CHCoFO | Different metal center; varying biological activity. |

The presence of water molecules in this compound enhances its solubility and reactivity compared to its anhydrous counterparts.

Propiedades

IUPAC Name |

magnesium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Mg/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDDNTMORUZYPB-PAMPIZDHSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19648-85-2 | |

| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.